2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride
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Overview
Description
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethoxy group and a methylpiperazinyl group attached to an aniline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting aniline compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Substitution: The amino group is substituted with a difluoromethoxy group.
Piperazine Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the methylpiperazinyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(Methoxy)-4-(4-methylpiperazin-1-yl)aniline
- **2-(Ethoxy)-4-(4-methylpiperazin-1-yl)aniline
- **2-(Trifluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline
Uniqueness
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19Cl2F2N3O |
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Molecular Weight |
330.20 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C12H17F2N3O.2ClH/c1-16-4-6-17(7-5-16)9-2-3-10(15)11(8-9)18-12(13)14;;/h2-3,8,12H,4-7,15H2,1H3;2*1H |
InChI Key |
LAQOAOMRECWKAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F.Cl.Cl |
Origin of Product |
United States |
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